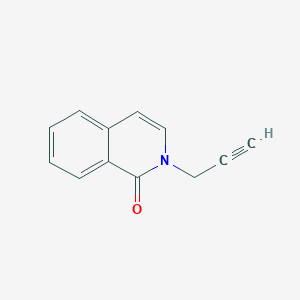
2-(Prop-2-yn-1-yl)isoquinolin-1(2H)-one
概要
説明
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is a chemical compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used as building blocks in organic synthesis
準備方法
The synthesis of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- can be achieved through several synthetic routes. One common method involves the use of N-ethoxycarbonyl protected-N-propargylanilines as building blocks. These compounds undergo an intramolecular hydroarylation reaction, catalyzed by gold (I), to form the desired isoquinolinone derivative . The reaction conditions typically involve mild temperatures and the use of an electrophilic source to activate the carbon-carbon triple bond.
化学反応の分析
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl position, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
科学的研究の応用
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its reactive propargyl group. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological activities.
類似化合物との比較
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- can be compared with other similar compounds, such as:
These compounds share the propargyl group, which contributes to their reactivity and potential applications. 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is unique due to its isoquinolinone core, which imparts distinct chemical and biological properties.
特性
CAS番号 |
125030-80-0 |
|---|---|
分子式 |
C12H9NO |
分子量 |
183.21 g/mol |
IUPAC名 |
2-prop-2-ynylisoquinolin-1-one |
InChI |
InChI=1S/C12H9NO/c1-2-8-13-9-7-10-5-3-4-6-11(10)12(13)14/h1,3-7,9H,8H2 |
InChIキー |
KOZJGHVVRNSSIZ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
正規SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
同義語 |
1(2H)-Isoquinolinone,2-(2-propynyl)-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













